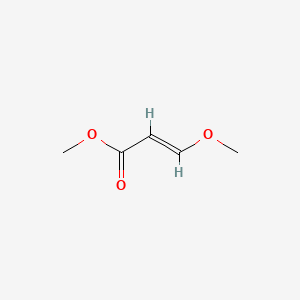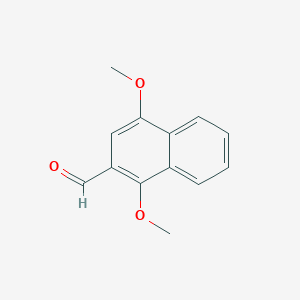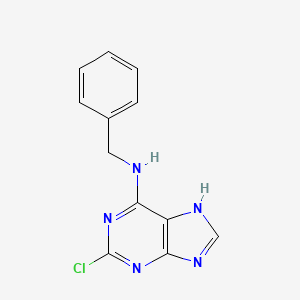
N-Bencil-2-cloro-9H-purin-6-amina
Descripción general
Descripción
N-Benzyl-2-chloro-9H-purin-6-amine is a chemical compound with the CAS Number: 39639-47-9. It has a molecular weight of 259.7 and its IUPAC name is N-benzyl-2-chloro-9H-purin-6-amine .
Synthesis Analysis
The synthesis of N-Benzyl-2-chloro-9H-purin-6-amine involves a reaction of 2,6-dichloropurine with benzylamine and triethylamine in n-butanol. The mixture is stirred and heated at 60°C for 15 minutes. The resulting precipitate is filtered, washed with water and methanol, and air-dried overnight .Molecular Structure Analysis
The InChI code for N-Benzyl-2-chloro-9H-purin-6-amine is 1S/C12H10ClN5/c13-12-17-10 (9-11 (18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2, (H2,14,15,16,17,18) .Physical And Chemical Properties Analysis
N-Benzyl-2-chloro-9H-purin-6-amine is a solid substance. It should be stored in a dark place, under an inert atmosphere, at 2-8°C. Its purity is 95%. It has a high GI absorption, is BBB permeant, and acts as an inhibitor for CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .Aplicaciones Científicas De Investigación
Agentes Antitumorales
N-Bencil-2-cloro-9H-purin-6-amina: los derivados se han sintetizado e investigado por su posible función como agentes antitumorales. Estos compuestos han demostrado ser prometedores en la inducción de la apoptosis en líneas celulares cancerosas, lo que sugiere su uso como agentes quimioterapéuticos .
Agentes Inductores de Apoptosis
El compuesto ha sido parte de estudios para desarrollar nuevos modelos farmacoforicos para agentes inductores de apoptosis en terapia contra el cáncer. Esto implica comprender los requisitos estructurales para la actividad contra líneas celulares de cáncer específicas .
Modelado Farmacoforico
La investigación ha utilizado This compound en el modelado farmacoforico para identificar características clave como centros aromáticos, centros aceptores/donantes de hidrógeno y áreas hidrofóbicas que son consistentes con la actividad citotóxica .
Síntesis de Derivados de Purina
El compuesto sirve como material de partida para la síntesis de varios derivados de purina. Estos derivados luego se prueban para diferentes actividades biológicas, incluida su función como agentes antitumorales .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-Benzyl-2-chloro-9H-purin-6-amine plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases. Cyclin-dependent kinases are crucial enzymes that regulate the cell cycle. By inhibiting these enzymes, N-Benzyl-2-chloro-9H-purin-6-amine can induce cell cycle arrest, particularly at the G1 phase . This compound also interacts with other proteins and biomolecules, such as purine receptors, which are involved in various signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
N-Benzyl-2-chloro-9H-purin-6-amine has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis, or programmed cell death, by disrupting the cell cycle and activating apoptotic pathways . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation. Additionally, N-Benzyl-2-chloro-9H-purin-6-amine can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of N-Benzyl-2-chloro-9H-purin-6-amine involves several key processes. At the molecular level, this compound binds to the active sites of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and can trigger apoptotic pathways. N-Benzyl-2-chloro-9H-purin-6-amine also interacts with purine receptors, modulating their signaling activity and affecting downstream pathways. These interactions can result in changes in gene expression, enzyme activity, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-2-chloro-9H-purin-6-amine can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. It is generally stable when stored in a dark place at temperatures between 2-8°C . Over time, N-Benzyl-2-chloro-9H-purin-6-amine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of N-Benzyl-2-chloro-9H-purin-6-amine vary with different dosages in animal models. At low doses, this compound can effectively inhibit cyclin-dependent kinases and induce cell cycle arrest without causing significant toxicity . At higher doses, N-Benzyl-2-chloro-9H-purin-6-amine may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
N-Benzyl-2-chloro-9H-purin-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These reactions often involve cytochrome P450 enzymes, which play a key role in drug metabolism. The metabolites of N-Benzyl-2-chloro-9H-purin-6-amine can have different biological activities and may contribute to its overall effects on cellular function. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, influencing cellular metabolism.
Transport and Distribution
The transport and distribution of N-Benzyl-2-chloro-9H-purin-6-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane . Once inside the cell, N-Benzyl-2-chloro-9H-purin-6-amine can be distributed to different cellular compartments, depending on its interactions with binding proteins. The localization and accumulation of this compound can affect its activity and function within the cell.
Subcellular Localization
N-Benzyl-2-chloro-9H-purin-6-amine exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, N-Benzyl-2-chloro-9H-purin-6-amine may localize to the nucleus, where it can interact with nuclear proteins and affect gene expression. The subcellular localization of this compound is crucial for its biological activity and can determine its effects on cellular processes.
Propiedades
IUPAC Name |
N-benzyl-2-chloro-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKBYBPPNNHJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444807 | |
| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39639-47-9 | |
| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)
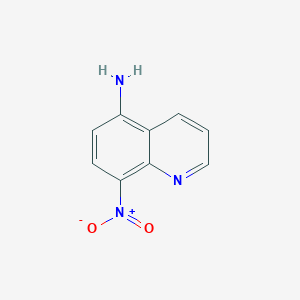
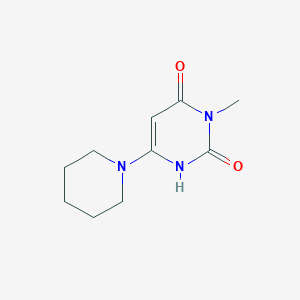
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)

![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)
![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)
